2-(4-Chloro-phenoxy)-1-methyl-ethylamine
Description
2-(4-Chloro-phenoxy)-1-methyl-ethylamine is a substituted ethylamine derivative characterized by a phenoxy group with a para-chloro substituent and a methyl group on the ethylamine backbone. Its structure positions it within a broader class of aryl-substituted ethylamines, which are frequently explored for pharmacological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
1-(4-chlorophenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUVVMITUVCSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chloro-phenoxy)-1-chloropropane. This intermediate is then reacted with methylamine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenoxy)-1-methyl-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-phenoxy)-1-methyl-ethylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-phenoxy)-1-methyl-ethylamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituted Aryl Benzylamines
Compounds such as N-(4-Chloro-2-[2-(4-trifluoromethoxy-phenoxy)-phenylamino]-methyl-phenyl)-acetamide (11) and N-(2-([2-(4-Chloro-phenoxy)-phenylamino]-methyl)-phenyl)-N-methyl-acetamide (14) share the 4-chloro-phenoxy motif but incorporate additional functional groups (e.g., trifluoromethoxy, acetamide) . These modifications enhance their potency as inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD), an enzyme implicated in steroid hormone metabolism. Key differences include:
Chromene-Based Derivatives
N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide () introduces a chromene ring fused with the 4-chloro-phenoxy group. This structural complexity confers biphasic anticancer and anticonvulsant activities, likely due to enhanced π-π stacking interactions with biological targets.
Simple Chlorophenyl Ethylamines
2-(4-Chlorophenyl)ethylamine (MW 156.63 g/mol) is a structurally simpler analog, omitting the phenoxy oxygen and methyl group. Despite its lower molecular weight, it serves as a precursor in synthesizing psychoactive substances and pharmaceuticals. Key comparisons include:
Sulfur- and Methoxy-Substituted Analogs
2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride () replaces the chloro substituent with a methylsulfanyl group, altering electronic properties (e.g., reduced electronegativity) and possibly bioavailability.
Structural and Functional Analysis Table
Key Research Findings
- Enzyme Inhibition: Compounds with 4-chloro-phenoxy groups and acetamide extensions (e.g., compound 14) show superior 17β-HSD inhibition, likely due to hydrogen bonding with catalytic residues .
- Therapeutic Potential: Chromene derivatives () highlight the importance of extended aromatic systems in multitarget activities, a feature absent in the target compound .
- Synthetic Challenges : Low yields (e.g., 23% for compound 15) and complex purification steps for substituted benzylamines suggest scalability issues, which may explain the discontinuation of the target compound .
Biological Activity
2-(4-Chloro-phenoxy)-1-methyl-ethylamine is an organic compound that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a chloro-substituted phenoxy group, which is known to influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This structure includes:
- A chloro group at the para position of the phenyl ring.
- An ethanolamine moiety, which is often associated with various biological activities.
Potential Targets:
- Neurotransmitter Receptors : Compounds with similar structures often exhibit activity at adrenergic and serotonin receptors, which may influence mood and anxiety.
- Enzymatic Inhibition : The amine group may allow for interactions with enzymes involved in neurotransmitter metabolism.
Biological Activity Overview
Research into the biological activities of this compound has revealed several potential effects:
Antidepressant Activity
Some studies suggest that compounds with similar structures may possess antidepressant properties. For instance, derivatives of phenoxyalkylamines have been shown to interact with serotonin receptors, potentially leading to mood enhancement effects.
Anticancer Potential
Preliminary investigations into related compounds indicate that they may exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro group could enhance these properties by increasing lipophilicity and facilitating cellular uptake.
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Study on Phenoxyalkylamines :
-
Neuropharmacology Research :
- Research on similar compounds demonstrated their ability to modulate neurotransmitter systems, suggesting potential use in treating depression and anxiety disorders .
- Antioxidant Properties :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
